Product packaging for p-Coumaroylagmatine(Cat. No.:CAS No. 7295-86-5)

p-Coumaroylagmatine

Cat. No.: B1236574
CAS No.: 7295-86-5
M. Wt: 276.33 g/mol
InChI Key: AKIHYQWCLCDMMI-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Coumaroylagmatine is a hydroxycinnamic acid amide (HCAA) and a prominent plant phenolamide, formed by the conjugation of p-coumaric acid with agmatine . This secondary metabolite serves critical functions in plant physiology and defense, acting as a precursor to antifungal compounds and a marker of biotic stress response . In plant defense research, this compound is a key intermediate in the biosynthesis of hordatine A, a potent antifungal dehydrodimer that accumulates in barley seedlings ( Hordeum vulgare L.) . Its production is a well-documented defense mechanism against pathogens and insect herbivores; for instance, rice plants infested by the white-backed planthopper ( Sogatella furcifera ) exhibited a 249-fold induction of this compound . The compound has been identified across diverse plant species, including rice ( Oryza sativa ), wheat ( Triticum aestivum ), Camellia sinensis (tea) flowers, and Ziziphus jujuba (jujube) . The biosynthesis is catalyzed by agmatine coumaroyltransferase (ACT), a BAHD-family acyltransferase that mediates the final step from p-coumaroyl-CoA and agmatine . Researchers utilize this compound to study plant-pathogen interactions, abiotic stress responses like drought tolerance, and the enzymatic pathways of specialized metabolism . Beyond its role in plant biology, this natural product is also a compound of interest for investigating its reported antioxidant activity . This product is intended for research applications only and is not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N4O2 B1236574 p-Coumaroylagmatine CAS No. 7295-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[4-(diaminomethylideneamino)butyl]-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c15-14(16)18-10-2-1-9-17-13(20)8-5-11-3-6-12(19)7-4-11/h3-8,19H,1-2,9-10H2,(H,17,20)(H4,15,16,18)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIHYQWCLCDMMI-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCCN=C(N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxycinnamoylagmatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7295-86-5
Record name 4-Hydroxycinnamoylagmatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 - 217 °C
Record name 4-Hydroxycinnamoylagmatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence, Distribution, and Natural Sources of P Coumaroylagmatine

Discovery and Initial Isolation from Hordeum vulgare L.

The initial discovery and isolation of p-Coumaroylagmatine were first reported in 1965 from young shoots of barley (Hordeum vulgare L.). nih.gov This discovery marked the beginning of research into a class of compounds known as hydroxycinnamic acid amides (HCAAs) in plants. Subsequent studies on barley seedlings further elucidated the biosynthetic pathway of this compound, identifying the enzymatic reaction that synthesizes this compound from p-coumaroyl-CoA and agmatine (B1664431). nih.gov It was also found to be a precursor to the antifungal compounds known as hordatines, which are dimers of this compound. nih.govpan.olsztyn.pl

Phylogenetic Distribution Across Plant Species and Families

This compound has been identified in a variety of plant species, spanning both monocotyledonous and dicotyledonous families, indicating a widespread but not universal distribution.

The presence of this compound is well-documented in several economically important monocot species.

SpeciesFamilyPresence of this compound
Hordeum vulgare (Barley)PoaceaeConfirmed
Triticum aestivum (Wheat)PoaceaeConfirmed
Oryza sativa (Rice)PoaceaeConfirmed
Zea mays (Maize)PoaceaeNot explicitly confirmed, but related hydroxycinnamic acid amides are present.
Brachypodium distachyonPoaceaeNot explicitly confirmed, but p-coumarate is incorporated into lignin.

In barley (Hordeum vulgare), it is a key precursor to the antifungal hordatines. nih.govpan.olsztyn.pl In wheat (Triticum aestivum), this compound has been detected in culms, particularly in the outer leaf sheath, in response to fungal pathogens. nih.gov Research on rice (Oryza sativa) has also confirmed the presence of this compound and other hydroxycinnamic acid amides, which play a role in the plant's defense against pathogens. nih.gov While direct evidence for this compound in Zea mays is not definitive, studies have identified the presence of related compounds such as p-coumaroyl caffeoyl spermidine (B129725) and other hydroxycinnamic acid derivatives. Similarly, in the model grass Brachypodium distachyon, research has focused on the incorporation of p-coumarate into the cell wall lignin, a process involving p-coumaroyl-CoA, but has not explicitly identified this compound itself. nih.govnih.gov

The distribution of this compound extends to several dicot families, where it exhibits diverse biological activities.

SpeciesFamilyPresence of this compound
Albizzia julibrissin (Persian silk tree)FabaceaeConfirmed
Cannabis sativa (Hemp)CannabaceaeNot explicitly confirmed, but p-coumaric acid and its derivatives are present.
Maerua edulisCapparaceaeConfirmed
Schrankia leptocarpaFabaceaeConfirmed
Solanum tuberosum (Potato)SolanaceaeConfirmed

In Albizzia julibrissin, the cis isomer of this compound has been identified as a leaf-opening factor. mdpi.com While Cannabis sativa roots are known to contain p-coumaric acid and ethyl p-coumarate, the presence of this compound has not been explicitly reported. nih.govnih.gov The African shrub Maerua edulis has been shown to contain both cis and trans conformers of this compound. mdpi.com It has also been isolated from Schrankia leptocarpa, a medicinal plant native to South America. plos.org In potato (Solanum tuberosum), this compound is involved in the plant's defense response against pathogens like Phytophthora infestans. uni.lu

Organ-Specific and Tissue-Specific Accumulation Profiles

The accumulation of this compound within a plant is not uniform and often localizes to specific organs and tissues, reflecting its specialized functions.

SpeciesOrgan/TissueAccumulation Profile
Hordeum vulgareShoots, RootsHigh accumulation in young seedlings. pan.olsztyn.plnih.gov
Triticum aestivumCulm (Outer leaf sheath)Localized accumulation in response to fungal infection. nih.gov
Arabidopsis thalianaRosette leavesAccumulates upon pathogen infection. mdpi.com
Solanum tuberosumLeavesAccumulation is induced by wounding. uni.lu

In barley (Hordeum vulgare), the highest concentrations are found in the shoots of young seedlings. nih.govnih.gov Both shoots and roots of young barley seedlings show significant accumulation. nih.gov In wheat (Triticum aestivum), imaging mass spectrometry has revealed that this compound is specifically localized in the outer leaf sheath of the culm in response to mycotoxin-producing fungi. nih.gov In the model plant Arabidopsis thaliana, this compound, along with other HCAAs, accumulates in rosette leaves following infection with the necrotrophic fungus Alternaria brassicicola. mdpi.com Studies on potato (Solanum tuberosum) have demonstrated that wounding of the leaves leads to an increase in this compound as part of the plant's defense response. uni.lu

Environmental and Developmental Influences on this compound Accumulation

The synthesis and accumulation of this compound are highly dynamic and are significantly influenced by both developmental stage and a variety of environmental stimuli, particularly biotic and abiotic stresses.

Developmentally, the concentration of this compound is often highest in the early stages of plant growth. In barley, for instance, it accumulates to high levels in young seedlings, where it serves as a precursor to the antifungal hordatines that protect the vulnerable young plant. nih.govnih.gov

Biotic stress is a major trigger for the accumulation of this compound. It is widely recognized as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. nih.gov Infection with fungal pathogens such as Alternaria brassicicola in Arabidopsis thaliana and the causal agent of late blight, Phytophthora infestans, in potato leads to a marked increase in this compound levels. uni.lumdpi.com This response is a key component of the plant's innate immune system. mdpi.commdpi.com In rice, its accumulation is part of a broader defense response against pathogens. nih.gov

Abiotic stresses also modulate the levels of this compound. Mechanical wounding, which can simulate herbivory, has been shown to induce the accumulation of this compound and other HCAAs in potato leaves. uni.lu In a study on the plateau forage grass Poa crymophila, exposure to cold and drought stress led to the consumption of N-p-coumaroyl agmatine, suggesting its role in the metabolic adjustments to these environmental challenges. mdpi.com Elicitors, which are molecules that trigger a defense response, can also stimulate the production of these compounds. researchgate.net The accumulation of this compound under stress conditions is often rapid and localized to the site of stress, highlighting its role in immediate defense and adaptation mechanisms. mdpi.com

Biosynthetic Pathways and Enzymology of P Coumaroylagmatine

Precursor Pathways and Metabolic Integration

The formation of p-coumaroylagmatine relies on the availability of two key precursors, p-coumaroyl-CoA and agmatine (B1664431), each synthesized through distinct and fundamental metabolic routes within the plant cell.

p-Coumaroyl-CoA is a central intermediate in the broader phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, and stilbenes. researchgate.netwikipedia.orgbioone.org The synthesis of p-coumaroyl-CoA begins with the amino acid L-phenylalanine. wikipedia.orgnih.gov

The core enzymatic steps leading to p-coumaroyl-CoA are as follows:

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by PAL, which catalyzes the deamination of L-phenylalanine to form cinnamic acid. nih.govresearchgate.net

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para-position by C4H, a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid. nih.govresearchgate.net

4-Coumarate-CoA Ligase (4CL): The final step is the activation of p-coumaric acid through the formation of a high-energy thioester bond with coenzyme A. This reaction is catalyzed by 4CL, yielding p-coumaroyl-CoA. researchgate.netnih.govresearchgate.net

This activated intermediate, p-coumaroyl-CoA, serves as the acyl donor for the subsequent formation of this compound. bioone.org

Key Enzymes in the Biosynthesis of p-Coumaroyl-CoA
EnzymeAbbreviationSubstrateProductFunction
Phenylalanine Ammonia-LyasePALL-PhenylalanineCinnamic acidCatalyzes the non-oxidative deamination of phenylalanine. nih.govresearchgate.net
Cinnamate-4-HydroxylaseC4HCinnamic acidp-Coumaric acidHydroxylates cinnamic acid at the 4-position. nih.govresearchgate.net
4-Coumarate-CoA Ligase4CLp-Coumaric acidp-Coumaroyl-CoAActivates p-coumaric acid by ligating it to Coenzyme A. researchgate.netresearchgate.net

Agmatine, the acyl acceptor in this compound synthesis, is a polyamine derived from the amino acid L-arginine. Its production is a straightforward enzymatic process catalyzed by a single enzyme.

The key step in agmatine biosynthesis is:

Arginine Decarboxylase (ADC; EC 4.1.1.19): This enzyme catalyzes the decarboxylation of L-arginine to produce agmatine and carbon dioxide. researchgate.netnih.govfrontiersin.org

In plants, agmatine can serve as a precursor for the biosynthesis of other polyamines, such as putrescine, through the action of agmatinase. researchgate.net However, it also accumulates and is utilized directly for conjugation with hydroxycinnamic acids, a process exemplified by the formation of this compound. researchgate.netoup.com

Enzymatic Steps and Catalytic Mechanisms

The final and committing step in the biosynthesis of this compound is the joining of p-coumaroyl-CoA and agmatine, a reaction catalyzed by a specialized transferase enzyme.

Agmatine coumaroyltransferase (ACT) is the enzyme responsible for the synthesis of this compound. nih.gov Its systematic name is 4-coumaroyl-CoA:agmatine N4-coumaroyltransferase. wikipedia.orgqmul.ac.uk ACT catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the primary amino group of agmatine, releasing coenzyme A. wikipedia.orgqmul.ac.uk

Reaction: p-Coumaroyl-CoA + Agmatine ⇌ CoA + this compound wikipedia.org

ACT has been purified and characterized from barley (Hordeum vulgare) seedlings. nih.gov The enzyme from this source is a single polypeptide with a molecular weight of approximately 48 kDa. nih.gov It exhibits high specificity for its substrates, strongly preferring agmatine as the acyl acceptor and p-coumaroyl-CoA as the acyl donor over other potential substrates. nih.gov This specificity ensures the targeted production of this compound, which is the precursor to antifungal compounds called hordatines in barley. nih.gov

Agmatine coumaroyltransferase belongs to the BAHD superfamily of acyl-CoA-dependent acyltransferases, a large group of enzymes in plants involved in the biosynthesis of diverse secondary metabolites. mdpi.comnih.gov Enzymes in this family share conserved sequence motifs, including the HXXXD and DFGWG motifs, which are crucial for their structure and catalytic function. nih.gov

The catalytic mechanism of ACT, consistent with other BAHD members, involves a key histidine residue within the conserved HXXXD motif. nih.govnih.gov This histidine is believed to act as a catalytic base, deprotonating the primary amine of the agmatine substrate. nih.gov This deprotonation enhances the nucleophilicity of the amine, facilitating its attack on the electrophilic carbonyl carbon of the thioester bond in p-coumaroyl-CoA. nih.govnih.gov This nucleophilic attack leads to the formation of a tetrahedral intermediate, which then collapses to release CoA and the final product, this compound.

The three-dimensional structure of agmatine coumaroyltransferase has been elucidated through X-ray crystallography, providing significant insights into its function. The structure of Hordeum vulgare ACT (HvACT) is available in the Protein Data Bank (PDB) under the accession code 7CYS . rcsb.orgpdbj.org The structure of ACT from Triticum aestivum (wheat) is also available under PDB ID 7DTP . rcsb.org

These structures reveal that ACT, like other BAHD family enzymes, is composed of two domains that form a solvent-exposed channel leading to the enzyme's core. rcsb.org This channel houses the active site where the substrates, p-coumaroyl-CoA and agmatine, bind. researchgate.net The structural analyses confirm the presence of the conserved HXXXD and DFGWG motifs. The catalytic histidine residue is positioned at the bottom of the active site, ideally located to deprotonate the incoming agmatine substrate. nih.govmdpi.com The structural data provide a molecular basis for understanding the substrate specificity and the catalytic mechanism of this N-acyltransferase. nih.govrcsb.org

Structural Details of Agmatine Coumaroyltransferase (ACT)
PDB IDOrganismMethodResolutionKey Structural Features
7CYSHordeum vulgare (Barley)X-Ray Diffraction1.81 ÅApo-form structure, two-domain architecture with a solvent-exposed channel, confirms conserved BAHD motifs. rcsb.org
7DTPTriticum aestivum (Wheat)X-Ray Diffraction2.30 ÅBelongs to clade IVa of the BAHD superfamily, provides insights into HCAA accumulation in Triticeae. rcsb.org

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is a finely tuned process, governed by a complex network of genetic and molecular controls. The expression of key enzymes, the influence of plant hormones, and the evolutionary history of the involved genes all play crucial roles in determining the accumulation of this important secondary metabolite in plants.

Gene Expression and Transcriptional Control of ACT

The transcriptional regulation of genes involved in HCAA metabolism is intricate and responds to various internal and external cues, particularly those related to plant defense. Jasmonic acid (JA) is a key signaling molecule that regulates the biosynthesis of many secondary metabolites, including HCAAs, by activating specific JA-responsive transcription factors (TFs). nih.gov These TFs bind to cis-acting elements in the promoters of target genes, thereby controlling their expression.

Several families of transcription factors are implicated in this regulation. Members of the APETALA2/ethylene-response factor (AP2/ERF) family are notable regulators. For instance, ORA59 is a JA/ethylene-induced TF known to be involved in regulating HCAA biosynthesis. nih.gov Another critical factor is the Redox-Responsive Transcription Factor 1 (RRTF1), also a member of the AP2/ERF family. RRTF1 has been identified as a key positive regulator for the gene DETOXIFICATION18 (DTX18), which encodes a transporter that mediates the secretion of this compound to the plant surface as part of the defense response against pathogens. nih.gov The expression of RRTF1 itself is responsive to JA, creating a regulatory cascade where the hormone triggers the transcription factor, which in turn activates genes necessary for both the synthesis and transport of this compound. nih.gov

Transcription FactorFamilyTarget Gene/ProcessInducing SignalEffect on this compound
RRTF1 AP2/ERFDTX18 (transporter gene)Jasmonic AcidPromotes secretion
ORA59 AP2/ERFHCAA BiosynthesisJasmonic Acid / Ethylene (B1197577)Promotes biosynthesis
MYC TFs bHLHGeneral JA-mediated gene expressionJasmonic AcidCentral activators of JA signaling

Influence of Plant Hormones on Biosynthesis

Plant hormones are central to the regulation of this compound biosynthesis, integrating developmental programs with responses to environmental stress. The production of HCAAs is a well-documented defense response, and the signaling pathways of stress-related hormones are key activators. frontiersin.orgnih.gov

Jasmonic Acid (JA) is a primary hormonal regulator of HCAA biosynthesis. frontiersin.org Acting as a key signaling molecule, JA and its derivatives trigger a large-scale reprogramming of the plant's transcriptome, enhancing the production of various defense-related secondary metabolites. nih.gov When a plant is wounded or attacked by pathogens, JA levels rise, activating a signaling cascade that leads to the degradation of JASMONATE ZIM domain (JAZ) repressor proteins. nih.govmdpi.com This de-repression allows transcription factors, such as MYCs and AP2/ERFs (as discussed in 3.3.1), to activate the expression of HCAA biosynthetic genes. nih.govmdpi.com The application of exogenous jasmonates has been shown to induce the expression of genes involved in the broader coumarin (B35378) biosynthesis pathway. Furthermore, JA has been found to stabilize the RRTF1 transcription factor, protecting it from degradation and thereby enhancing its ability to promote the expression of genes like the this compound transporter DTX18. nih.gov

Ethylene (ET) often works in concert with jasmonic acid to regulate defense responses. The involvement of ethylene-responsive transcription factors, such as ORA59, in HCAA regulation points to a synergistic interaction between the JA and ethylene signaling pathways. mdpi.com This crosstalk allows for a more robust and fine-tuned defense response tailored to specific threats, such as necrotrophic pathogens.

Gene Duplication Events and Enzyme Isoforms (e.g., ACT1, ACT2)

The evolution of metabolic pathways is often driven by gene duplication, which provides the raw genetic material for innovation. nih.govnih.gov In the case of this compound biosynthesis in cereals like barley and wheat, the existence of enzyme isoforms for agmatine coumaroyltransferase is the result of a probable gene duplication event. researchgate.net These two distinct isoforms, designated ACT1 and ACT2, are encoded by genes located adjacent to each other on the same chromosome, suggesting they arose from a tandem duplication. researchgate.net

While structurally related, these isoforms exhibit significant functional divergence, which has important implications for the accumulation of HCAAs. The primary difference lies in their catalytic properties and substrate affinity.

ACT1 Isoforms : Members of the ACT1 group show a markedly higher affinity for the acyl-acceptor substrate, agmatine. researchgate.net For example, the barley isoform HvACT1-1 not only has a high affinity for agmatine but also exhibits the highest catalytic efficiency and transcript level among the tested ACTs. This indicates that ACT1 is the key enzyme responsible for the high accumulation of HCAAs in barley. researchgate.net

ACT2 Isoforms : In contrast, ACT2 isoforms have a lower affinity for agmatine, although they show similar affinities for the acyl-group donor (p-coumaroyl-CoA) as their ACT1 counterparts. researchgate.net Structural analysis of wheat ACT2 (TaACT2) suggests that a loop structure at the entrance to the agmatine-binding site may be more flexible, potentially explaining this lower affinity. researchgate.net

This functional specialization allows for differential regulation and potentially different physiological roles. The high efficiency of ACT1 may be responsible for the constitutive high-level accumulation of HCAAs in barley, which serves as a pre-formed chemical defense. The ACT2 isoform, while less efficient with agmatine, might have different substrate preferences or expression patterns that contribute to HCAA production under specific conditions or in different tissues. Such gene duplication events are a major driver of evolutionary adaptation in cereal genomes, allowing for both the reinforcement of existing traits and the potential for new functional diversification. nih.govnih.gov

Mechanistic Elucidation of P Coumaroylagmatine S Biological Roles in Plants

Contributions to Plant Defense and Immunity

p-Coumaroylagmatine is a specialized plant metabolite belonging to the hydroxycinnamic acid amide (HCAA) class, which plays a significant role in plant immunity. frontiersin.orgnih.govnih.gov Plants produce a wide array of chemical defense compounds to protect against pathogens, and this compound has been identified as a key player in these defense mechanisms. frontiersin.orgnih.gov Its accumulation is often triggered by pathogen infection and is associated with enhanced resistance to various microbial threats. researchgate.netresearchgate.net

This compound exhibits direct antifungal properties against a range of plant pathogens. mdpi.comtandfonline.com A primary mechanism of its action is the inhibition of fungal spore germination, a critical first step in the infection process. nih.govresearchgate.net Studies have shown that the presence of this compound on the leaf surface can significantly reduce the germination of spores from fungi such as Phytophthora infestans. nih.govresearchgate.net In barley, while this compound itself is active, its dehydrodimer, hordatine A, shows even stronger antifungal activity. researchgate.net

The broader class of hydroxycinnamic acids, from which this compound is derived, is known to exert antimicrobial effects through multiple modes of action. These include the disruption and damage of microbial cell membranes and the binding to genomic DNA, which inhibits essential cellular functions and can lead to cell death. nih.gov For instance, p-coumaric acid, the precursor to this compound, has been shown to disrupt the cell membranes of certain bacteria and bind to their DNA. nih.gov The accumulation of this compound and its hydroxylated form has been specifically noted for its antifungal activity against the snow mold pathogen Microdochium nivale in winter wheat. tandfonline.com

Table 1: Documented Antifungal Activity of this compound and Related Compounds

Compound Target Pathogen Plant Observed Effect Citation(s)
This compound Alternaria brassicicola Arabidopsis thaliana Confers defense researchgate.net
This compound Phytophthora infestans Potato, Arabidopsis Inhibits spore germination researchgate.netresearchgate.net
This compound Microdochium nivale Winter Wheat Antifungal activity tandfonline.com
p-Coumaroyl-3-hydroxyagmatine Microdochium nivale Winter Wheat Antifungal activity tandfonline.com
This compound Fusarium graminearum Wheat Induced upon infection icrisat.org

A crucial component of plant defense is the reinforcement of the cell wall to create a physical barrier against invading pathogens. This compound and other HCAAs are integral to this process. researchgate.neticrisat.org Upon pathogen attack, these compounds are synthesized and can be incorporated into the plant cell wall. nih.govresearchgate.net This fortification makes the cell wall more resistant to degradation by the hydrolytic enzymes that pathogens secrete to break down plant tissues. researchgate.net

The integration of HCAAs, such as this compound, thickens the cell wall, which can limit the spread of the pathogen from the initial infection site. researchgate.neticrisat.org These molecules can act as cross-linkers between polysaccharides and lignin, the primary components of the secondary cell wall, thereby increasing its rigidity and strength. nih.govwur.nl This structural reinforcement serves as a durable barrier that helps prevent pathogens from accessing the nutrients within plant cells. researchgate.netmdpi.com In groundnut, for example, the accumulation of HCAAs is linked to secondary cell wall thickening as a defense against Aspergillus flavus. icrisat.org Similarly, related compounds like p-coumaroyltyramine are explicitly synthesized for cell wall fortification in response to pathogen attack. mdpi.comnih.gov

This compound plays a pivotal role in the complex interactions between plants and pathogens. frontiersin.orgnih.gov Its accumulation is a common feature of the plant's defense response following infection. researchgate.net For example, in Arabidopsis thaliana, levels of this compound increase significantly upon infection with the necrotrophic fungus Alternaria brassicicola, contributing to the plant's defense. icrisat.orgufpel.edu.br Likewise, wheat plants induce the synthesis of this compound when infected with Fusarium graminearum. icrisat.org

Furthermore, this compound is involved in nonhost resistance, which is a plant's ability to resist pathogens that are virulent on other plant species. researchgate.netufpel.edu.br This form of resistance is highly durable and effective against a broad spectrum of potential pathogens. The secretion of HCAAs like this compound onto the leaf surface contributes to this robust defense layer by inhibiting the germination of spores from non-adapted pathogens, such as the potato pathogen Phytophthora infestans on Arabidopsis. researchgate.net This indicates that this compound is not only a weapon against specific adapted pathogens but also part of a general defense strategy.

The production of this compound is tightly regulated by the plant's defense signaling networks, particularly those involving phytohormones. frontiersin.orgresearchgate.net The jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways, which are crucial for defense against necrotrophic pathogens, are key inducers of this compound synthesis. nih.govuni-goettingen.de Studies have shown that combined treatment with JA and ET leads to the highest accumulation of this compound. nih.gov The transcription factor ORA59, a key regulator in the ET/JA pathway, activates the expression of AGMATINE (B1664431) COUMAROYLTRANSFERASE (AtACT), the gene encoding the enzyme that synthesizes this compound. researchgate.net

Roles in Plant Stress Responses

The synthesis and accumulation of this compound are key components of a plant's strategy to acclimate and respond to biotic stress, which is stress caused by living organisms like pathogens. frontiersin.orgnih.govnsf.gov When a plant is under attack, it undergoes a global reprogramming of its metabolism to shift resources towards defense, a process in which HCAAs are prominent. frontiersin.org The induction of this compound synthesis in various plants—such as Arabidopsis, wheat, and barley—following fungal infection demonstrates its direct role in active defense against biotic threats. researchgate.netresearchgate.neticrisat.org

Interestingly, the accumulation of this compound can also be triggered by abiotic (non-living) stressors, which can prime the plant for subsequent biotic challenges. tandfonline.com For example, winter wheat plants accumulate this compound in response to winter stress conditions under snow cover. This accumulation is believed to be a protective measure against snow mold pathogens, showcasing a cross-adaptation mechanism where tolerance to an abiotic stressor enhances resistance to a biotic one. tandfonline.com This highlights this compound as a versatile defense compound that helps plants adapt to and survive in environments with multiple, concurrent stresses.

Table 2: List of Compound Names

Compound Name
This compound
Ferulic acid
Tyramine
Octopamine
p-Coumaric acid
Hordatine A
Hordatine B
Lignin
Callose
Jasmonic acid (JA)
Salicylic acid (SA)
Abscisic acid (ABA)
Ethylene (ET)
p-Coumaroyltyramine
Suberin

Abiotic Stress Tolerance

The compound this compound is a key player in bolstering plant defenses against various environmental challenges, including cold stress and snow mold.

Research on winter wheat (Triticum aestivum L. cv Chihokukomugi) has demonstrated a significant increase in the content of this compound in the crown of the plant when under snow cover. tandfonline.com This accumulation suggests a direct response to winter stress, aimed at protecting the plant from snow mold. tandfonline.com Both this compound and a related compound, p-coumaroyl-3-hydroxyagmatine, have shown antifungal properties against the snow mold pathogen Microdochium nivale. tandfonline.com This indicates that the build-up of these hydroxycinnamic acid amides (HCAAs), prompted by abiotic factors, is a crucial defense mechanism against snow mold pathogens during winter. tandfonline.com

The response to cold is a complex process known as cold acclimation, where plants increase their tolerance to freezing temperatures. plantsjournal.com During this period, plants accumulate various metabolites that help them survive. plantsjournal.com Low temperatures can induce the synthesis of antifungal compounds. For example, in winter wheat, exposure to low temperatures has been shown to induce the production of feruloylagmatine, another HCAA with antifungal activity. tandfonline.com This suggests a broader strategy where the accumulation of HCAAs, including this compound, is part of a plant's defense against both the direct effects of cold and the opportunistic pathogens that thrive in such conditions. tandfonline.comtandfonline.com

Studies have shown that cold acclimation can enhance disease resistance in various plants, including winter wheat and barley. nih.gov This cross-adaptation to both abiotic (cold) and biotic (pathogen) stress highlights the importance of compounds like this compound. tandfonline.com The accumulation of these protective metabolites is a key strategy for plant survival in harsh winter environments. tandfonline.comnih.gov

Table 1: Accumulation of p-Coumaroylagmatine in Winter Wheat under Snow Cover

Plant Condition Compound Change in Content Reference
Triticum aestivum L. cv Chihokukomugi Under snow cover p-Coumaroylagmatine Significantly increased tandfonline.com
Triticum aestivum L. cv Chihokukomugi Under snow cover p-Coumaroyl-3-hydroxyagmatine Significantly increased tandfonline.com

Involvement in Plant Developmental Processes

The rhythmic movement of plant leaves, known as nyctinasty, is a fascinating biological phenomenon controlled by a biological clock. nih.govresearchgate.net In the case of the silk tree, Albizzia julibrissin, the compound cis-p-coumaroylagmatine (B1250024) has been identified as a leaf-opening substance. nih.govjst.go.jp

This compound is highly effective, capable of inducing leaf-opening at night at a concentration of 5x10⁻⁶ M. nih.gov Interestingly, the leaf-opening activity of cis-p-coumaroylagmatine appears to be genus-specific, as it was not effective on other nyctinastic plants. nih.govpsu.edu Further research using fluorescent probes based on the structure of cis-p-coumaroylagmatine has provided evidence for the existence of specific receptors for this leaf-opening substance within the motor cells of Albizzia plants. psu.edunih.gov

The nyctinastic movement is thought to be regulated by a balance between leaf-opening and leaf-closing factors. nih.govresearchgate.net While the concentration of cis-p-coumaroylagmatine in Albizzia julibrissin remains relatively constant throughout a 24-hour period, the leaf-opening activity of plant extracts changes between day and night. nih.gov This suggests that the rhythmic movement is controlled by a periodic change in the concentration of an as-yet-unidentified leaf-closing factor, which in turn affects the balance with the leaf-opening substance. nih.govresearchgate.net

**Table 2: Bioactivity of cis-p-Coumaroylagmatine in *Albizzia julibrissin***

Compound Plant Bioactivity Effective Concentration Specificity Reference
cis-p-Coumaroylagmatine Albizzia julibrissin Leaf-opening 5x10⁻⁶ M Genus-specific nih.govpsu.edu

Beyond its specific roles in stress tolerance and leaf movement, this compound is part of a larger class of compounds called hydroxycinnamic acid amides (HCAAs) that are involved in a wide array of plant growth and developmental processes. mdpi.comnih.gov HCAAs are considered important secondary metabolites that contribute to cell division, flowering, and the structural integrity of cell walls. nih.govfrontiersin.org

The biosynthesis of this compound is a key step in the phenylpropanoid pathway, a major route for the production of a diverse range of plant secondary metabolites. frontiersin.orgnsf.gov The enzyme agmatine coumaroyltransferase (ACT) is responsible for the final step in the synthesis of this compound. frontiersin.orgnih.gov The expression of the gene encoding this enzyme is often induced by various signals, including plant hormones like jasmonic acid and ethylene, as well as by pathogen infection. nih.govfrontiersin.org

In Arabidopsis thaliana, the accumulation of this compound and other HCAAs in leaves has been observed following infection with the fungal pathogen Alternaria brassicicola. nih.gov Mutants of Arabidopsis that are unable to produce this compound show increased susceptibility to this pathogen, indicating the compound's crucial role in plant defense. nih.govresearchgate.net This defensive role is not limited to fungal pathogens; HCAAs are also involved in responses to herbivorous insects. mdpi.com

Advanced Analytical and Methodological Approaches in P Coumaroylagmatine Research

Extraction and Isolation Methodologies for Research Purposes

The initial and critical phase in studying p-Coumaroylagmatine involves its extraction from plant matrices and subsequent isolation to achieve a high degree of purity for analytical purposes.

Solvent Extraction Optimization

The journey to isolating this compound begins with its extraction from plant material. The choice of solvent and extraction conditions is paramount for maximizing the yield and purity of the target compound. A common approach involves the use of methanol (B129727), often in an aqueous solution, to extract a broad range of metabolites, including this compound. For instance, an 80% aqueous methanolic solution has been effectively used to extract this and other phenolic compounds from plant sources like the pollen of Quercus dentata. mdpi.com In some protocols, the extraction is performed with 70% methanol, and the process is enhanced by vortexing and keeping the mixture on ice to ensure thorough extraction while minimizing degradation. nih.gov

Further optimization can involve acidification of the extraction solvent. For example, a mixture of methanol and aqueous hydrochloric acid has been utilized to extract guanidine (B92328) alkaloids, including this compound, from the leaves of Crotalaria bernieri. gsconlinepress.com Another method employed for extracting p-coumaroyl amides from defatted seeds involves using methanol at room temperature, followed by a subsequent liquid-liquid extraction with ethyl acetate (B1210297) from a tartaric acid solution to partition the compounds of interest. mdpi.com The optimization of these solvent systems is crucial for efficiently recovering this compound from complex plant matrices while minimizing the co-extraction of interfering substances.

Chromatographic Purification Techniques (e.g., Column Chromatography, Preparative RP-HPLC)

Following initial solvent extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are indispensable for the purification of this compound.

Column Chromatography serves as a fundamental step in the purification process. Open column chromatography using adsorbents like Sephadex LH-20 with methanol as the eluent is a common practice for the initial fractionation of the extract. gsconlinepress.com Another approach involves using an ODS (octadecylsilane) column with a mobile phase of methanol, water, and acetic acid to fractionate the extract before further purification. tandfonline.com

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique essential for obtaining highly pure this compound. mdpi.comacs.org This method separates compounds based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase. For instance, after initial fractionation, preparative HPLC with an ODS column and a mobile phase of methanol, water, and acetic acid has been used to yield pure this compound. tandfonline.com The use of preparative HPLC is critical for isolating sufficient quantities of the pure compound for detailed spectroscopic analysis and biological assays. sepscience.com The scalability of preparative HPLC allows for the purification of larger batches, which is often necessary for comprehensive research. lcms.cz

Advanced Spectroscopic Characterization Techniques

Once isolated, the definitive identification and structural elucidation of this compound rely on advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully characterize this compound. acs.org

1D NMR (¹H and ¹³C):

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H-NMR spectrum of this compound, characteristic signals for the aromatic protons of the p-coumaroyl group and the methylene (B1212753) protons of the agmatine (B1664431) moiety are observed. tandfonline.commdpi.com

¹³C NMR reveals the number of different types of carbon atoms in the molecule. The spectrum of this compound shows distinct signals for the carbonyl carbon, the olefinic carbons of the cinnamoyl group, the aromatic carbons, and the aliphatic carbons of the agmatine chain. mdpi.com

2D NMR (COSY, HSQC, HMBC): To resolve ambiguities and establish the connectivity between atoms, 2D NMR experiments are crucial. weebly.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons to which they are attached. acs.org

The comprehensive analysis of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. acs.org

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
1126.3-
2/6129.27.43 (d, J = 8.55)
3/5115.36.81 (d, J = 8.70)
4159.1-
7140.37.47 (d, J = 16.05)
8114.16.49 (d, J = 15.60)
9168.1-
1138.53.32 (m)
12/1325.7, 26.21.66 (m)
1440.73.35 (m)
16157.3-

Data sourced from a study reporting synthesis and characterization. mdpi.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which provides the molecular weight of the compound. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is used for structural elucidation by fragmenting the molecule and analyzing the resulting fragments. mdpi.comresearchgate.net

In the analysis of this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation. mdpi.com In positive ion mode, this compound is typically detected as the protonated molecule [M+H]⁺ at an m/z of approximately 277. tandfonline.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) of the [M+H]⁺ ion of this compound reveals characteristic fragmentation patterns. A prominent fragment ion is often observed at m/z 147, which corresponds to the p-coumaroyl moiety, resulting from the cleavage of the amide bond. tandfonline.com Another significant fragmentation is the neutral loss of the agmatine moiety. researchgate.netnih.gov This fragmentation data is crucial for confirming the identity of the compound, especially in complex mixtures analyzed by LC-MS/MS. mdpi.com

Table 2: Key Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
Positive ESI277 [M+H]⁺147[p-Coumaroyl moiety + H]⁺
Positive ESI277 [M+H]⁺130 (Neutral Loss)Loss of agmatine
Negative ESI275 [M-H]⁻-Deprotonated molecule

Data compiled from multiple sources. tandfonline.comresearchgate.netnih.gov

Chromatographic Separation and Quantification Strategies

For the accurate quantification of this compound in biological samples, robust chromatographic separation methods coupled with sensitive detection are essential. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to mass spectrometry is a state-of-the-art platform for this purpose. nih.govoup.com

The separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724), often with a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency. acs.orgoup.com For instance, a binary gradient can be applied at a flow rate of 150 µL/min, starting with a high aqueous phase and gradually increasing the organic phase to elute the compound. oup.com

Quantification is often performed using a mass spectrometer, such as a quadrupole time-of-flight (QTOF) instrument, which provides high resolution and mass accuracy. oup.com By comparing the peak area of the analyte in the sample to that of a known concentration of a synthetic standard, the amount of this compound can be accurately determined. oup.com This quantitative approach is vital for understanding the accumulation of this compound in different plant tissues or under various physiological conditions. tandfonline.com

Validated HPLC methods are crucial for ensuring the reliability of quantitative data. Validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.com Such validated methods are applied for the simultaneous quantification of this compound and other related metabolites in complex plant extracts. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Photodiode Array Detection (PDA) and Mass Spectrometry (MS)

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with Photodiode Array (PDA) detection and Mass Spectrometry (MS) stands as a powerful tool for the analysis of this compound and related compounds in complex plant extracts. This combination offers high resolution, sensitivity, and specificity, making it ideal for both targeted and untargeted metabolomic studies.

UHPLC systems provide rapid and efficient separation of metabolites. acs.orgmdpi.com The use of columns such as the Acquity BEH C18 allows for the effective separation of this compound from other structurally similar hydroxycinnamic acid amides (HCAAs). acs.orgmdpi.com PDA detectors measure absorbance over a wide range of wavelengths, providing characteristic UV spectra that aid in the initial identification of compounds. acs.orgrsc.org For this compound, a typical UV maximum is observed around 297-325 nm. mdpi.comtandfonline.com

Mass spectrometry, particularly high-resolution MS (HRMS) like Quadrupole Time-of-Flight (QTOF-MS), provides accurate mass measurements, enabling the determination of elemental compositions and facilitating the identification of unknown compounds. researchgate.netfrontiersin.orgnih.gov Tandem MS (MS/MS) further elucidates the structure of this compound by generating characteristic fragmentation patterns. A common fragmentation pattern for this compound (m/z 277 in positive ion mode) involves a neutral loss of the agmatine moiety (m/z 130), resulting in a fragment corresponding to the p-coumaroyl group. researchgate.netfrontiersin.org

Table 1: UHPLC-MS/MS Parameters for this compound Analysis

Parameter Description Reference
Chromatography System Thermo Vanquish UHPLC, Waters ACQUITY UPLC acs.orgfrontiersin.org
Column Waters Acquity BEH C18 (150 mm × 2.1 mm, 1.7 µm) acs.orgmdpi.com
Mobile Phase Water with 0.1-1% formic acid (A) and acetonitrile with 0.1-1% formic acid (B) acs.orgfrontiersin.org
Detection Photodiode Array (PDA) and Mass Spectrometry (e.g., QTOF-MS, Ion Trap) acs.orgnih.gov
Ionization Mode Positive Electrospray Ionization (ESI) acs.org
Precursor Ion (m/z) 277 [M+H]⁺ researchgate.netfrontiersin.org

| Key Fragment Ion (m/z) | 147 [M+H-130]⁺ | frontiersin.org |

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Diode Array Detector (DAD) remains a widely used and reliable method for the quantification of this compound. tandfonline.comresearchgate.netfrontiersin.org While not as fast as UHPLC, HPLC-DAD provides robust and reproducible results, making it suitable for routine analysis and quantification in various plant matrices. mdpi.comchemisgroup.us

This method is often employed for quantifying the levels of this compound in response to different stimuli or in different plant tissues. tandfonline.comresearchgate.net For instance, HPLC analysis has been used to estimate the amounts of this compound in the crowns of winter wheat, revealing an increase in its concentration under snow cover. tandfonline.com Similarly, it has been used to quantify hordatine content, a dimer of this compound, in extracts from brewer's spent grain. researchgate.net The development of validated HPLC-DAD methods ensures accuracy and precision in determining the concentration of this and other related polyphenols. chemisgroup.uspensoft.net

Multi-Omics Technologies in Profiling Plant Metabolites and Gene Expression

The integration of multiple "omics" technologies has revolutionized the study of plant metabolism, providing a holistic view of the complex biological processes involving this compound.

Metabolomics Approaches (e.g., untargeted profiling, pathway mapping)

Metabolomics, particularly untargeted profiling, has been instrumental in identifying and quantifying a wide range of metabolites, including this compound, in response to various biotic and abiotic stresses. researchgate.netlcms.cz Techniques like UHPLC-HRMS are commonly used to generate comprehensive metabolite profiles. acs.orgresearchgate.net The resulting data is then analyzed using chemometric methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) to identify significant metabolic changes. lcms.czmdpi.com

These approaches have successfully identified this compound as a key metabolite in the defense responses of various plants. For example, untargeted metabolomics revealed the accumulation of this compound in barley seedlings and in Arabidopsis thaliana roots following treatment with a seaweed extract. researchgate.netfrontiersin.org Pathway mapping tools, such as KEGG, are then used to visualize the metabolic pathways where these changes occur, providing insights into the broader metabolic reprogramming of the plant. lcms.cz

Table 2: Examples of Metabolomics Studies Detecting this compound

Plant Species Study Focus Key Finding Analytical Platform Reference
Hordeum vulgare (Barley) Response to resistance inducer Accumulation of hordatines and precursors. UHPLC-HDMS researchgate.net
Paeonia spp. (Peony) Distant hybrid incompatibility Upregulation of this compound in incompatible stigma. Not specified mdpi.com
Solanum tuberosum (Potato) Response to herbivory simulation Identified as a key metabolite in PCA loading values. Not specified lcms.cz
Arabidopsis thaliana Response to seaweed extract Accumulated in roots at 5 days post-treatment. Not specified frontiersin.org
Capsicum annuum (Chile Pepper) Metabolite diversity profiling Detected as a significant alkaloid. Widely Targeted Metabolomics mdpi.com
Citrus grandis (Pummelo) Response to copper toxicity Upregulated in Cu-toxic leaves. Metabolomics nih.gov

Transcriptomics for Gene Regulation Analysis

Transcriptomics, the study of the complete set of RNA transcripts, provides critical information on gene expression changes that underpin the metabolic shifts observed in metabolomics studies. When combined with metabolomics, it allows for a powerful integrated analysis to link genes to metabolites and pathways.

In the context of this compound biosynthesis, transcriptomics can identify the genes encoding the necessary enzymes, such as agmatine coumaroyltransferase (ACT). nih.gov Studies have shown that the expression of ACT genes increases in response to pathogen infection, correlating with the accumulation of this compound. nih.gov Integrated metabolome and transcriptome analyses have been used to explore metabolic pathways in various plants, revealing how transcriptional regulation affects metabolite content. frontiersin.orgresearchgate.net This multi-omics approach has been applied to study responses to copper toxicity in pummelo and to characterize alkaloid metabolism in jujube fruits, identifying N'-p-coumaroyl agmatine as a relevant metabolite. nih.govfrontiersin.org

In Vitro and In Vivo Mechanistic Study Models in Plant Biology

To delve deeper into the biosynthesis and function of this compound, researchers utilize various in vitro and in vivo model systems.

Plant Cell Cultures and Tissue Explants

Plant cell cultures and tissue explants offer controlled environments to study metabolic pathways and the effects of specific treatments. Fungal infection of potato cell cultures, for instance, has been shown to trigger the incorporation of related hydroxycinnamic acid amides into the cell wall. frontiersin.org

A notable example is the use of suspension-cultured bamboo cells to produce this compound. nih.gov By introducing the agmatine coumaroyltransferase gene from barley into bamboo cells, which normally produce HCAAs of putrescine, researchers were able to switch the metabolic flow towards the production of agmatine-based HCAAs. nih.gov This "rational metabolic-flow switching" strategy resulted in a significant production titer of this compound, reaching approximately 360 mg/L, demonstrating the potential of plant cell cultures as production hosts for valuable secondary metabolites. nih.gov Tissue explants, such as injured cocoa calli, have also been used to study the synthesis of related compounds as a defensive reaction to stress. mdpi.com

Model Plant Systems (e.g., Arabidopsis thaliana, barley seedlings, potato)

Model plant systems are instrumental in dissecting the biosynthesis, regulation, and physiological roles of this compound. Key insights have been gained from studies using Arabidopsis thaliana, barley seedlings, and potato.

Arabidopsis thaliana

Arabidopsis thaliana serves as a primary model for understanding the genetic and molecular basis of this compound metabolism and its function in plant defense. Research has identified this compound as a crucial secondary metabolite in the defense against necrotrophic pathogens. researchgate.netmdpi.com

Upon infection with pathogens like Alternaria brassicicola or the potato pathogen Phytophthora infestans, Arabidopsis leaves accumulate hydroxycinnamic acid amides (HCAAs), including this compound and feruloylagmatine. researchgate.netmdpi.comoup.com The biosynthesis of these compounds is catalyzed by the enzyme AGMATINE COUMAROYLTRANSFERASE (AtACT). researchgate.netnih.gov The expression of the AtACT gene is significantly upregulated in response to infection and is regulated by jasmonic acid and ethylene (B1197577) signaling pathways. nih.gov

Functional studies using atact mutant lines, which are unable to produce this compound, have demonstrated increased susceptibility to pathogens like A. brassicicola, confirming the defensive role of this compound. researchgate.netfrontiersin.org Conversely, ectopic or overexpression of AtACT in plants like torenia and potato has been shown to enhance resistance to fungal pathogens such as Botrytis cinerea and P. infestans. frontiersin.orgresearchgate.net Furthermore, research has identified the MATE (Multidrug and Toxin Extrusion) transporter DTX18 as essential for the secretion of this compound to the leaf surface, where it can inhibit the germination of pathogen spores. oup.com

Table 1: Key Genes and Findings in Arabidopsis thaliana this compound Research

Gene/Mutant Function/Phenotype Key Findings Citations
AtACT (Agmatine Coumaroyltransferase) Catalyzes the final step in this compound biosynthesis. Gene expression is induced by pathogens and defense-related hormones (jasmonic acid, ethylene). nih.gov Essential for the production of this compound for defense. researchgate.net researchgate.netnih.gov
atact mutant Lacks the ability to synthesize this compound. Shows increased susceptibility to the fungal pathogen Alternaria brassicicola. researchgate.netfrontiersin.org
AtDTX18 (MATE Transporter) Exports this compound to the leaf surface. Required for the extracellular accumulation of this compound. oup.com Contributes to defense by inhibiting pathogen spore germination on the leaf surface. oup.com oup.com

| ORA59 (Transcription Factor) | Positive regulator of AtACT gene expression. | Mediates the jasmonic acid/ethylene-induced expression of AtACT, coordinating HCAA biosynthesis. | nih.gov |

Barley Seedlings (Hordeum vulgare)

Barley seedlings are a classic model for this compound research, as the compound was first isolated from young barley shoots. mdpi.comresearchgate.net In barley, this compound functions as a key precursor to a class of potent antifungal compounds known as hordatines. mdpi.comjst.go.jp Hordatine A, for instance, is a dehydrodimer of this compound. mdpi.com

The biosynthesis of this compound from p-coumaroyl-CoA and agmatine is carried out by the enzyme agmatine coumaroyltransferase (ACT). mdpi.com The subsequent dimerization to form hordatines is catalyzed by peroxidases or laccases. jst.go.jpcapes.gov.brresearchgate.net Metabolomic studies of barley seedlings have revealed that this compound and its derivatives, the hordatines, are among the most abundant metabolites in the shoots during early growth stages, highlighting their importance in protecting the young plant from fungal attack. nih.gov

Potato (Solanum tuberosum)

The potato has emerged as a significant model system for studying the applied aspects of this compound in crop protection, particularly against the oomycete Phytophthora infestans, the causal agent of late blight. researchgate.net While potato plants can synthesize some HCAAs, they are not able to efficiently produce or secrete this compound. oup.com

To overcome this, researchers have developed transgenic potato lines that express key genes from Arabidopsis thaliana. oup.comfrontiersin.org By simultaneously overexpressing the Arabidopsis genes for agmatine coumaroyltransferase (AtACT) and the transporter AtDTX18, scientists have engineered potato plants capable of both synthesizing this compound and exporting it to the leaf surface. oup.comfrontiersin.orgnews-medical.net These genetically modified potato lines exhibit significantly enhanced resistance to P. infestans, as the secreted this compound inhibits the germination of the pathogen's spores. oup.comlcms.cz This work demonstrates the potential of metabolic engineering to improve disease resistance in vital agricultural crops.

Heterologous Expression Systems for Enzyme Characterization (e.g., Xenopus laevis oocytes for transporter studies)

Heterologous expression systems are indispensable tools for the functional characterization of enzymes and transporters involved in the this compound pathway. These systems allow for the study of specific proteins in a controlled environment, free from the complex metabolic background of the native plant.

For instance, recombinant AtACT expressed in Escherichia coli was used to confirm its enzymatic activity in vitro, demonstrating its ability to synthesize this compound and other HCAAs. researchgate.net This approach is fundamental for verifying gene function after a candidate gene has been identified through genetic or genomic analyses.

Xenopus laevis Oocytes for Transporter Studies

The oocytes of the African clawed frog, Xenopus laevis, are a particularly powerful heterologous expression system for studying membrane transport proteins. nih.gov Their large size and low endogenous transporter activity provide a high signal-to-noise ratio for characterizing the function and specificity of transporters. nih.govnih.gov

This system was pivotal in definitively identifying DTX18 from Arabidopsis thaliana as a this compound transporter. nih.govmdpi.com Researchers injected cRNA encoding the AtDTX18 gene into Xenopus oocytes. These oocytes, now expressing the DTX18 protein on their plasma membrane, were then used in transport assays.

In one key experiment, this compound was injected directly into the oocytes. nih.govresearchgate.net The amount of the compound was then measured over time both inside the oocytes and in the external buffer. The results showed a significant decrease in this compound inside the DTX18-expressing oocytes, with a corresponding increase in the external medium, directly demonstrating the export function of DTX18. nih.govmdpi.com

More advanced methods, such as an inverse pH-gradient transport assay, have also been developed using the oocyte system. nih.gov By manipulating the proton gradient across the oocyte membrane, researchers could demonstrate that DTX18 functions as a proton-coupled antiporter, actively transporting this compound against its concentration gradient. nih.govresearchgate.net

Table 2: Use of Xenopus laevis Oocytes in this compound Transporter Research

Expressed Protein Assay Type Key Findings Citations
AtDTX18 Injection-based export assay Oocytes expressing AtDTX18 actively exported injected this compound into the external buffer. nih.govmdpi.comresearchgate.net

| AtDTX18 | Inverse pH-gradient uptake assay | Demonstrated that AtDTX18 is a proton-coupled antiporter. Showed accumulation of this compound against a concentration gradient. | nih.govresearchgate.net |

Metabolic Fate and Biotransformation Studies of P Coumaroylagmatine

In Vivo Biotransformation in Mammalian Systems (e.g., mice models)

Research using mouse models has demonstrated that p-coumaroylagmatine is significantly metabolized in vivo. nih.gov Following administration, a substantial amount of the parent compound, pCAA, can be detected in both feces and urine. researchgate.netresearchgate.net One study quantified the concentration of pCAA in mice to be 29.33 ± 1.58 µmol/g in feces and 2020.44 ± 130.07 µM in urine, indicating its systemic absorption and subsequent excretion. nih.gov The analysis of biological samples also led to the identification of numerous metabolites, confirming that pCAA is extensively processed within the mammalian system. researchgate.net

Investigations into the metabolic fate of this compound in mice have successfully identified nine major metabolites, designated as M1 through M9. researchgate.netnih.gov These metabolites were detected in fecal and urinary samples and were characterized using liquid chromatography (LC) and tandem mass spectrometry. uco.esresearchgate.net The identification was confirmed by comparing the analytical data with that of commercially available and synthesized standard compounds. nih.gov Among these, agmatine (B1664431) (M1) and dihydro-p-coumaroylagmatine (M3) have been explicitly named. nih.gov The concentration of agmatine (M1), in particular, was found to increase dramatically in mice after pCAA treatment, rising 177.6-fold in feces and 3.2-fold in urine. researchgate.netnih.gov

Metabolite IDCompound NameNote
pCAAThis compoundParent Compound
M1AgmatineProduct of amide bond hydrolysis. nih.gov
M2Not specified in search resultsDetected in feces and urine. researchgate.net
M3Dihydro-p-coumaroylagmatineProduct of double bond reduction. nih.gov
M4Not specified in search resultsDetected in feces and urine. researchgate.net
M5Not specified in search resultsDetected in feces and urine. researchgate.net
M6Not specified in search resultsOne of nine major metabolites identified. researchgate.net
M7Not specified in search resultsDetected in feces and urine. researchgate.net
M8Not specified in search resultsOne of nine major metabolites identified. researchgate.net
M9Not specified in search resultsDetected in feces and urine. researchgate.net

The formation of the nine identified metabolites from this compound is attributed to four primary biotransformation pathways. researchgate.netnih.govuco.es These metabolic reactions modify specific chemical structures within the parent molecule, leading to a diverse array of derivative compounds.

The key metabolic pathways are:

Double bond reduction : This reaction targets the α,β-unsaturated double bond in the p-coumaroyl moiety of the molecule. The saturation of this bond results in the formation of metabolites such as dihydro-p-coumaroylagmatine (M3). nih.gov

Amide bond hydrolyzation : This pathway involves the cleavage of the amide bond that links the p-coumaric acid and agmatine parts of pCAA. This hydrolysis yields p-coumaric acid and agmatine (M1). The significant increase in agmatine levels in mouse feces and urine strongly supports the activity of this pathway. researchgate.netnih.gov

Guanidine (B92328) cleavage : This biotransformation involves the breaking of bonds within the guanidine group of the agmatine portion of the molecule.

Guanidine oxidation : This pathway entails the oxidation of the guanidine group, leading to further metabolic products. researchgate.netnih.gov

Biotransformation PathwayDescriptionResulting Metabolite(s)
Double bond reductionSaturation of the double bond in the p-coumaroyl group.Dihydro-p-coumaroylagmatine (M3) nih.gov
Amide bond hydrolyzationCleavage of the amide linkage between p-coumaric acid and agmatine.Agmatine (M1) and p-coumaric acid nih.gov
Guanidine cleavageBreakdown of the guanidine functional group on the agmatine moiety.Unspecified metabolites nih.gov
Guanidine oxidationOxidation of the guanidine functional group.Unspecified metabolites nih.gov

Conversion by Human Gut Microbiota and In Vitro Models

In addition to mammalian metabolism, the human gut microbiota plays a crucial role in the biotransformation of this compound. researchgate.netuco.es The metabolism of pCAA into agmatine by the intestinal microflora of both humans and mice has been described. researchgate.net In vitro studies using human fecal fermentation models have confirmed that the gut microbiota can directly convert pCAA. nih.gov

A key finding from these in vitro models is the observation of significant interindividual variability in metabolic capability. researchgate.netnih.gov Specifically, the formation of the reduced metabolite, dihydro-p-coumaroylagmatine (M3), varied among different human donors, allowing for the classification of individuals as either "high metabolizers" or "low metabolizers". nih.govuco.es This suggests that the composition and enzymatic activity of an individual's gut microbiome can significantly influence the metabolic fate of ingested this compound. researchgate.net The conversion of pCAA by the gut microbiota highlights its role in generating potentially bioactive metabolites from dietary compounds. nih.gov

Future Directions and Research Perspectives on P Coumaroylagmatine

Advanced Biosynthetic Pathway Elucidation and Enzyme Discovery

The biosynthesis of p-coumaroylagmatine is a key branch of the phenylpropanoid pathway, culminating in the formation of a specialized class of secondary metabolites known as hydroxycinnamic acid amides (HCAAs). frontiersin.orgresearchgate.net The foundational pathway begins with the amino acid phenylalanine, which is converted to p-coumaric acid through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nsf.gov The final and committing step is the transfer of the p-coumaroyl group from p-coumaroyl-CoA to agmatine (B1664431), a reaction catalyzed by agmatine coumaroyltransferase (ACT). frontiersin.org

Future research is poised to move beyond this basic framework, leveraging advanced analytical and molecular techniques for a more nuanced understanding. High-throughput metabolomics platforms, such as ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), are instrumental in untargeted profiling of this compound and its derivatives in various plant tissues and under different conditions. researchgate.netmdpi.com These metabolomic snapshots, when combined with transcriptomic and proteomic data, enable a systems-level view of the pathway, revealing regulatory networks and potential crosstalk with other metabolic routes. researchgate.net

A significant frontier in enzyme discovery is the characterization of novel transferases with varied substrate specificities. While ACT from barley (Hordeum vulgare) has been extensively studied, including the elucidation of its crystal structure, there is a vast diversity of HCAAs across the plant kingdom, suggesting the existence of a wide array of undiscovered enzymes. mdpi.com The exploration of plant genomes and transcriptomes for homologs of known ACTs is a promising strategy for identifying new candidates. For instance, studies in wheat have also provided structural insights into coumaroyl transferases, highlighting the potential for comparative studies across different species to understand the evolution of substrate specificity. mdpi.com The detailed kinetic characterization of these newly discovered enzymes will be crucial for understanding how plants produce a specific array of HCAAs.

Deeper Molecular and Cellular Mechanistic Studies in Plant Stress Biology

This compound is increasingly recognized as a key player in plant defense against both biotic and abiotic stresses. Its accumulation is a hallmark of the plant immune response, particularly against fungal and bacterial pathogens. frontiersin.orgnih.gov Deeper mechanistic studies are needed to unravel the precise molecular and cellular roles of this compound in stress biology.

One critical function of this compound is its role in reinforcing the plant cell wall. nih.gov Upon pathogen attack, this compound and other HCAAs are synthesized and transported to the cell wall, where they can be oxidatively cross-linked into the cell wall matrix. nih.gov This process, likely mediated by peroxidases, strengthens the physical barrier against pathogen penetration. nih.gov Future research should focus on identifying the specific transporters responsible for moving this compound to the apoplast and the peroxidases involved in its polymerization.

Furthermore, this compound is implicated in the modulation of reactive oxygen species (ROS) signaling. ROS production is a rapid and early response to stress, acting as a signal to activate downstream defense mechanisms. nih.gov HCAAs may contribute to the controlled generation of H₂O₂ which can trigger a hypersensitive response (HR), a form of programmed cell death that limits the spread of biotrophic pathogens. nih.gov Understanding the interplay between this compound accumulation and the ROS network at the cellular level is a key area for future investigation. This includes identifying the receptors or signaling components that perceive this compound or its derivatives.

Genetic Engineering and Metabolic Engineering for Enhanced Plant Resilience

The protective functions of this compound make it a prime target for genetic and metabolic engineering strategies aimed at enhancing crop resilience. scribd.com The overexpression of key biosynthetic genes is a straightforward approach to boost the production of this defense compound. For example, transgenic plants overexpressing agmatine coumaroyltransferase (ACT) have shown increased accumulation of this compound and enhanced resistance to certain pathogens. nsf.gov

A more sophisticated approach involves "rational metabolic-flow switching," where endogenous metabolic pathways are redirected towards the synthesis of desired compounds. researchgate.netresearchgate.net For instance, in plant cell cultures that naturally produce high levels of other HCAAs, the introduction of an ACT gene can divert precursors towards this compound production. researchgate.netresearchgate.net This strategy has been successfully demonstrated in bamboo cell cultures, leading to significant yields of this compound. researchgate.net

Future metabolic engineering efforts could involve the simultaneous manipulation of multiple genes to optimize the entire pathway. This could include upregulating the expression of genes encoding for precursor supply (e.g., PAL, C4H, 4CL) and downregulating competing pathways to maximize the flux towards this compound. The use of synthetic biology tools, such as CRISPR/Cas9 for precise genome editing and the design of synthetic gene regulatory networks, will be pivotal in achieving fine-tuned control over this compound biosynthesis. scribd.com Furthermore, engineering transporter proteins, such as those from the MATE (Multidrug and Toxin Extrusion) family, could enhance the secretion of this compound to the site of infection, further bolstering plant defense. oup.comnews-medical.net

Development of this compound and its Metabolites as Biomarkers in Plant Systems

The rapid and localized accumulation of this compound and its derivatives in response to stress makes them excellent candidates for biomarkers of plant health and stress status. nih.govmdpi.com The presence and concentration of these compounds can serve as a molecular signature indicating an ongoing pathogenic infection or the onset of an abiotic stress response. nih.govnih.gov

Advanced analytical techniques are central to the development of this compound-based biomarkers. Widely targeted metabolite modificomics, which combines the high throughput of non-targeted analysis with the sensitivity of targeted methods, is a powerful strategy for identifying and quantifying a broad range of HCAAs. nih.gov Techniques like UPLC-QTOF-MS/MS allow for the sensitive detection and structural elucidation of this compound and its various modified forms from complex plant extracts. researchgate.netnews-medical.net

Future research should focus on establishing clear correlations between specific this compound metabolite profiles and particular stress conditions. This will require large-scale metabolomic studies across different plant species and in response to a wide array of biotic and abiotic stressors. The identification of unique biomarker signatures could lead to the development of diagnostic tools for early disease detection in agriculture, allowing for timely intervention and reducing crop losses. Furthermore, these biomarkers could be invaluable in breeding programs, enabling the selection of crop varieties with enhanced resilience based on their metabolic response to stress. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and quantifying p-coumaroylagmatine in plant extracts?

  • Methodological Answer : Use LC-HRMS/MS with collision-induced dissociation (CID) in positive electrospray ionization (ESI) mode. Key diagnostic ions include m/z 147 (indicative of a p-coumaroyl moiety) and fragments specific to agmatine . For quantification, employ isotopically labeled standards (e.g., uniformly 13^{13}C-labeled p-coumaroylagmatine) to correct for matrix effects. Validate with reversed-phase HPLC retention time matching and 1^1H NMR spectroscopy for structural confirmation .

Q. Under what experimental conditions is p-coumaroylagmatine biosynthesis maximally induced?

  • Methodological Answer : Optimal induction occurs with 75–100 μM jasmonic acid (JA) or 10–25 μM methyl jasmonate (MeJA) in plant tissue cultures. Use osmotic stress (e.g., 150 mM NaCl) or abscisic acid (ABA) at 100 μM as secondary inducers, though these yield weaker responses compared to JA . Monitor induction kinetics over 24–72 hours using time-course metabolomic profiling.

Q. What biological roles does p-coumaroylagmatine play in plant defense mechanisms?

  • Methodological Answer : p-Coumaroylagmatine functions as a phytoalexin , deterring herbivores and pathogens. Validate its role via knockout/knockdown studies of biosynthetic genes (e.g., hydroxycinnamoyl-CoA:agmatine N-hydroxycinnamoyltransferase) and measure susceptibility to biotic stress in mutant lines. Compare metabolite accumulation patterns in induced vs. non-induced plants using untargeted metabolomics .

Advanced Research Questions

Q. How can contradictions in reported induction levels of p-coumaroylagmatine across studies be resolved?

  • Methodological Answer : Discrepancies often arise from differences in plant species , tissue specificity , or hormone uptake efficiency . Design experiments controlling for:

  • Tissue homogenization protocols (e.g., avoid phenolic oxidation).
  • Hormone application methods (e.g., foliar spray vs. root uptake).
  • Environmental variables (light, temperature).
    Use meta-analysis frameworks to normalize data across studies, referencing shared internal standards (e.g., p-coumaroylputrescine as a co-analyte) .

Q. What strategies improve the detection of p-coumaroylagmatine in complex metabolomic datasets?

  • Methodological Answer : Combine MS/MS similarity networking (e.g., GNPS, MetGem) with stable isotope-assisted metabolomics to distinguish p-coumaroylagmatine from isobaric compounds. For example, use 13^{13}C-labeled precursors to trace biosynthetic pathways and confirm fragmentation patterns . Apply machine learning tools (e.g., XCMS Online, MS-DIAL) for feature prioritization in untargeted data.

Q. How can the biosynthetic pathway of p-coumaroylagmatine be experimentally validated?

  • Methodological Answer :

Enzyme assays : Isolate candidate acyltransferases from induced plant tissues and test activity with p-coumaroyl-CoA and agmatine substrates.

Isotopic labeling : Feed 13^{13}C-labeled phenylalanine to track incorporation into the p-coumaroyl moiety.

CRISPR/Cas9 knockout : Target putative biosynthetic genes (e.g., HCBT homologs) and profile metabolite depletion via LC-MS .

Key Methodological Recommendations

  • For reproducibility : Include p-coumaroylagmatine synthetic standards (e.g., via transesterification of p-coumaric acid-N-hydroxysuccinimide ester with agmatine) in all experiments .
  • For data validation : Cross-reference findings with publicly available metabolomic databases (e.g., Metabolomics Workbench, GNPS) to confirm annotations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.